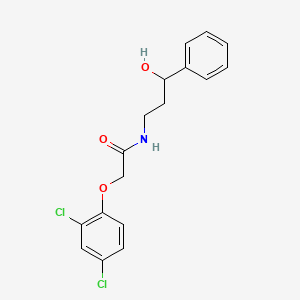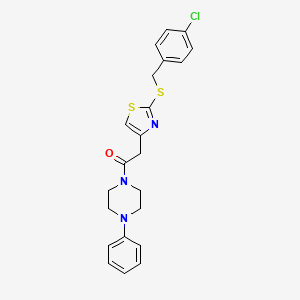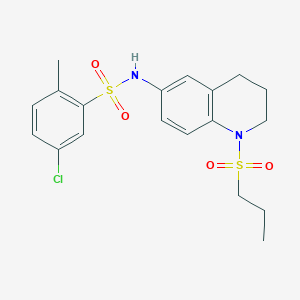
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide, commonly known as Diclofop-methyl, is a selective herbicide used to control grass weeds in various crops. It belongs to the chemical family of aryloxyphenoxypropionates and is widely used in agriculture due to its high effectiveness and low toxicity.
作用机制
Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, which leads to the death of the plant. It specifically targets the acetyl-CoA carboxylase enzyme, which is essential for the synthesis of fatty acids. Diclofop-methyl binds to the enzyme, preventing it from functioning properly, and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic organisms. It is rapidly degraded in soil and water, and has a low potential for bioaccumulation. However, studies have shown that Diclofop-methyl can have negative effects on some non-target plants, such as legumes, and can also have negative impacts on soil microorganisms.
实验室实验的优点和局限性
Diclofop-methyl is a widely used herbicide in the agriculture industry, and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a low toxicity to humans and animals. However, due to its selective nature, it may not be effective against all types of weeds. Additionally, there are concerns about the impact of Diclofop-methyl on non-target organisms, and more research is needed to fully understand its effects.
未来方向
There are several areas of future research for Diclofop-methyl. One area is the development of new formulations that are more effective against a wider range of weeds. Another area is the development of new methods for the application of Diclofop-methyl, such as the use of drones for precision application. Additionally, more research is needed to fully understand the impact of Diclofop-methyl on non-target organisms, and to develop strategies to minimize any negative effects. Finally, there is a need for more research on the long-term effects of Diclofop-methyl use on soil quality and biodiversity.
合成方法
Diclofop-methyl can be synthesized by reacting 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. This is then reacted with 3-hydroxy-3-phenylpropionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide. The final product is obtained by reacting the intermediate with methyl iodide.
科学研究应用
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It is commonly used in the agriculture industry to control grass weeds in crops such as wheat, barley, and oats. Research has shown that Diclofop-methyl is highly effective in controlling grass weeds, with minimal impact on the crop yield. It is also used in non-crop areas such as golf courses, lawns, and parks.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c18-13-6-7-16(14(19)10-13)23-11-17(22)20-9-8-15(21)12-4-2-1-3-5-12/h1-7,10,15,21H,8-9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPCIYJMUWMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B2904057.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 2-methylpropanoate](/img/structure/B2904062.png)
![N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B2904064.png)
![N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2904065.png)

![N-(3-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904068.png)
![3-[1,2,4]Triazol-1-yl-butyric acid](/img/structure/B2904069.png)
![3-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2904072.png)
![3-Tert-butyl-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2904073.png)
![2-chloro-N-{[4-(3,4-dichlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide](/img/structure/B2904074.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2904075.png)

![N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B2904079.png)